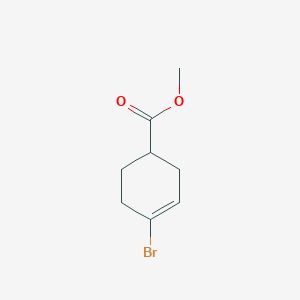

Methyl 4-bromocyclohex-3-ene-1-carboxylate

Description

Significance of Brominated Cyclohexene (B86901) Carboxylates as Synthetic Precursors in Organic Chemistry

Brominated cyclohexene carboxylates represent a significant class of synthetic intermediates due to the orthogonal reactivity of their functional groups. The strategic placement of a bromine atom, a double bond, and a carboxylate ester on a cyclohexene scaffold provides multiple reaction sites that can be addressed selectively. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key functional handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The alkene functionality can undergo a wide array of transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions, allowing for the introduction of further stereochemical and functional complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into amides and other derivatives, providing another avenue for molecular elaboration.

This combination of reactive sites makes these compounds valuable precursors for a diverse range of target molecules. For example, the non-brominated parent compound, methyl cyclohex-3-ene-1-carboxylate, is a key intermediate in the synthesis of pharmacologically important molecules. It serves as a building block for the anticoagulant drug Edoxaban and is a precursor to (±)-methylcyclopentanone-3-carboxylate, which is used in the synthesis of the antitumor antibiotic Sarkomycin. The ethyl ester analog, ethyl 4-bromocyclohex-3-ene-1-carboxylate, is similarly utilized as an intermediate for producing agrochemicals, fragrances, and other specialty chemicals. The presence of the bromine atom in compounds like Methyl 4-bromocyclohex-3-ene-1-carboxylate further enhances this synthetic utility, offering a direct route to derivatives that would otherwise require more complex synthetic sequences.

The core cyclohexene structure of these molecules is often assembled through the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms six-membered rings with good stereochemical control. sigmaaldrich.commasterorganicchemistry.com For instance, the reaction between 1,3-butadiene (B125203) (a four-pi-electron diene) and methyl acrylate (B77674) (a two-pi-electron dienophile) yields methyl cyclohex-3-ene-1-carboxylate. This foundational reaction underscores the accessibility of the cyclohexene carboxylate scaffold.

Overview of Current Research Trajectories for this compound and Related Structures

Current research involving this compound and its analogs is focused on leveraging its distinct functional groups for the efficient construction of complex organic molecules. The primary research trajectories can be categorized by the type of transformation being explored.

Nucleophilic Substitution: A significant area of research involves the displacement of the bromide ion by a wide range of nucleophiles. This allows for the introduction of functionalities such as azides, cyanides, thiols, and various carbon nucleophiles, leading to highly substituted cyclohexene derivatives. These reactions are fundamental for building molecular complexity from a relatively simple starting material.

Metal-Catalyzed Cross-Coupling: The vinyl bromide moiety is an ideal handle for modern cross-coupling reactions. Researchers explore reactions such as the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) to form new bonds. This approach is a powerful strategy for synthesizing complex polycyclic systems and biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The use of brominated precursors in such coupling reactions is a well-established strategy in organic synthesis. mdpi.com

Alkene Functionalization: The double bond within the cyclohexene ring is another focal point of research. Investigations include:

Epoxidation: Followed by ring-opening with nucleophiles to generate trans-disubstituted cyclohexane (B81311) derivatives.

Dihydroxylation: To create cis- or trans-diols, which are versatile chiral building blocks for natural product synthesis.

Further Cycloadditions: Using the existing ring as a scaffold to build more intricate, fused-ring systems.

Modification of the Ester Group: Research also targets the conversion of the methyl ester into other functional groups. Hydrolysis to the carboxylic acid allows for the formation of amides via peptide coupling protocols, while reduction yields the corresponding primary alcohol, which can be used in subsequent etherification or oxidation reactions.

The combination of these research avenues highlights the role of this compound as a versatile platform molecule. The data from these studies contribute to the development of new synthetic methodologies and provide access to novel chemical entities for screening in drug discovery and materials science applications.

Table 1: Key Reactions and Potential Products

| Starting Material | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| This compound | Nucleophilic Substitution | Nu:⁻ (e.g., N₃⁻, CN⁻) | 4-substituted-cyclohex-3-ene-1-carboxylates |

| This compound | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst | 4-aryl/vinyl-cyclohex-3-ene-1-carboxylates |

| This compound | Dihydroxylation | OsO₄ or cold KMnO₄ | Methyl 4-bromo-3,4-dihydroxycyclohexane-1-carboxylates |

| This compound | Hydrolysis | NaOH, H₂O | 4-bromocyclohex-3-ene-1-carboxylic acid nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRKRCWRLAOLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromocyclohex 3 Ene 1 Carboxylate

Direct Bromination Approaches for Cyclohexene (B86901) Carboxylates

Direct bromination stands as a primary method for introducing a bromine atom onto a cyclohexene carboxylate scaffold. This approach leverages the reactivity of the carbon-carbon double bond inherent in the cyclohexene ring. The success of this strategy hinges on controlling the reaction conditions to achieve the desired product with high selectivity.

Electrophilic Bromination Mechanisms and Regioselectivity Studies

The electrophilic addition of bromine to an alkene, such as a cyclohexene derivative, is a foundational reaction in organic chemistry. masterorganicchemistry.comyoutube.com The process is initiated by the interaction of the electron-rich π-bond of the alkene with the bromine molecule (Br₂), leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comstackexchange.comyoutube.com This three-membered ring, containing a positively charged bromine atom, is a key feature of the mechanism. stackexchange.compearson.com

The subsequent step involves a nucleophilic attack on one of the carbon atoms of the bromonium ion. stackexchange.comyoutube.com In the absence of other nucleophiles, the bromide ion (Br⁻) generated in the initial step performs this attack. stackexchange.com The attack occurs from the side opposite to the bromonium ring, resulting in an "anti-addition" of the two bromine atoms across the former double bond. masterorganicchemistry.comyoutube.comyoutube.com

For a substituted cyclohexene like a cyclohexene carboxylate, the regioselectivity of the reaction—meaning which carbon is attacked by the bromide ion—is a critical consideration. The electronic nature of the substituent on the ring influences the stability of the partial positive charge on the carbons of the bromonium ion. The methyl carboxylate group is an electron-withdrawing group, which can affect the electron density of the double bond and the stability of intermediates. The precise outcome depends on a balance of electronic and steric factors, which determines the preferred site of nucleophilic attack and thus the final position of the bromine atom in the product.

| Factor | Description | Influence on Methyl Cyclohexene Carboxylate |

|---|---|---|

| Electronic Effects | The electron-withdrawing or -donating nature of substituents influences the stability of the bromonium ion and any potential carbocation character. | The methyl carboxylate group deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene. |

| Steric Hindrance | The size of substituents can hinder the approach of the nucleophile (Br⁻) to one side of the bromonium ion. | The ester group may sterically direct the incoming nucleophile to the less hindered carbon atom of the bromonium ion. |

| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and the reaction pathway. Non-participating solvents like CCl₄ are common. masterorganicchemistry.com | Inert solvents ensure that only the bromide ion acts as the nucleophile, preventing the formation of byproducts like bromohydrins. |

Application of Mild Brominating Reagents in Synthesis

While molecular bromine (Br₂) is a powerful brominating agent, its high reactivity can sometimes lead to unwanted side reactions. researchgate.net For more complex molecules or sensitive substrates, milder and more selective reagents are often preferred. commonorganicchemistry.com N-bromosuccinimide (NBS) is a prominent example of such a reagent. researchgate.netmanac-inc.co.jp It is a crystalline solid that is easier and safer to handle than liquid bromine. manac-inc.co.jp

NBS can be used for various bromination reactions, including additions to alkenes. manac-inc.co.jp In the presence of a small amount of HBr or water, NBS can serve as a source of electrophilic bromine to form the bromonium ion intermediate, similar to Br₂. The reaction conditions can be tuned to favor the desired outcome. For instance, in the synthesis of 3-bromocyclohexene from cyclohexene, NBS is used in carbon tetrachloride with a radical initiator to achieve allylic bromination. chemicalbook.com However, under different conditions, such as in the presence of water, NBS can lead to the formation of bromohydrins, where a hydroxyl group and a bromine atom are added across the double bond. ma.edu

Other mild brominating agents include pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB). commonorganicchemistry.com Recent research has also explored novel agents like α-bromoacetate, which can perform vicinal dibromination of alkenes under near-visible light, offering a non-toxic and inexpensive alternative under mild, neutral conditions. acs.org

| Reagent | Abbreviation | Typical Use | Advantages |

|---|---|---|---|

| N-bromosuccinimide | NBS | Allylic bromination, electrophilic addition | Solid, easy to handle, selective. manac-inc.co.jp |

| Pyridinium hydrobromide perbromide | PHP | Alpha bromination of ketones | Milder alternative to Br₂. commonorganicchemistry.com |

| Phenyltrimethylammonium perbromide | PTAB | Alpha bromination of ketones | Milder alternative to Br₂. commonorganicchemistry.com |

| α-Bromoacetate | - | Vicinal dibromination of alkenes | Mild, safe, inexpensive, light-driven. acs.org |

Indirect Synthetic Routes via Cycloaddition and Ring-Opening Reactions

Indirect routes provide alternative pathways to the target molecule, often involving the construction of the cyclohexene ring itself through cycloaddition and subsequent rearrangement reactions. These methods can offer unique control over stereochemistry and substitution patterns.

Transformation from Cyclopentadiene Derivatives through Dibromocarbene Addition and Rearrangement

A sophisticated strategy for forming six-membered rings involves the ring expansion of a five-membered precursor. This can be achieved by reacting a cyclopentadiene derivative with a dibromocarbene (:CBr₂). Dibromocarbene is a reactive intermediate that can be generated in situ, for example, from bromoform (CHBr₃) and a strong base.

The dibromocarbene undergoes a cycloaddition reaction with the double bond of the cyclopentadiene derivative to form a bicyclo[3.1.0]hexane intermediate containing a dibromocyclopropane ring. This strained bicyclic system can then be induced to undergo a ring-opening rearrangement. Under thermal or catalytic conditions, the cyclopropane ring opens, leading to an expansion of the original five-membered ring into a six-membered diene system, incorporating the bromine atoms into the new ring structure. Subsequent chemical modifications would be necessary to convert this diene into the target Methyl 4-bromocyclohex-3-ene-1-carboxylate. While specific examples for this exact transformation are not prevalent, the addition of dichlorocarbene to cyclopropenes and bicyclobutanes to yield dienes or bicyclobutanes is a known reaction type, illustrating the principle of carbene addition to strained rings. chemrxiv.orgresearchgate.net

| Step | Process | Description |

|---|---|---|

| 1 | Carbene Generation | Dibromocarbene (:CBr₂) is generated from a precursor like bromoform. |

| 2 | Cycloaddition | The carbene adds to the double bond of a functionalized cyclopentadiene to form a bicyclic dibromocyclopropane adduct. |

| 3 | Rearrangement | The strained bicyclic intermediate undergoes a ring-opening reaction, expanding to a six-membered brominated ring system. |

| 4 | Functional Group Manipulation | Further reactions are performed to adjust the oxidation state and install the methyl carboxylate group, yielding the final product. |

Preparation from Related Cyclic Ester Precursors

Another synthetic avenue involves starting with a cyclic ester that is structurally related to the target molecule and performing a chemical transformation to introduce the required bromine atom and double bond.

Oxidative Bromination of Unsaturated Cyclopentene Esters

Oxidative bromination is a process where bromination is coupled with an oxidation step. nih.gov This method can be applied to unsaturated cyclopentene esters to potentially achieve ring expansion or functionalization leading to the desired cyclohexene structure. For example, a process could be envisioned where a methyl cyclopentene-1-carboxylate is subjected to reagents that facilitate both oxidation and the introduction of a bromine atom.

The specific mechanism might involve the formation of a reactive intermediate through oxidation of the ring, followed by trapping with a bromide source. In some cases, oxidative radical ring-opening and cyclization reactions are used to transform cyclic structures. beilstein-journals.org For instance, the synthesis of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate involves the oxidation of methyl 1-cyclopentene-1-carboxylate followed by a separate bromination step. orgsyn.org While this example results in a functionalized five-membered ring, similar principles of activating a cyclic ester precursor could potentially be adapted to a pathway that includes ring expansion to the six-membered this compound. The development of such a method would depend on identifying suitable oxidizing and brominating agent combinations that favor the desired skeletal rearrangement.

| Bromine Source | Oxidant | Substrate Type | Reference |

|---|---|---|---|

| Ammonium Bromide (NH₄Br) | Oxone® | Activated aromatic compounds | semanticscholar.org |

| Potassium Bromide (KBr) | Poly(4-vinylpyridine)-supported bromate | Activated aromatic compounds | researchgate.net |

| Sodium Bromide (NaBr) | Hydrogen Peroxide (H₂O₂) | Electron-rich arenes | researchgate.net |

Process Development for Large-Scale Synthesis of Analogues

The industrial-scale synthesis of analogues of this compound, which are valuable intermediates in the pharmaceutical and fine chemical industries, necessitates a critical evaluation of manufacturing methodologies. The choice between traditional batch processing and modern continuous flow chemistry significantly impacts the efficiency, safety, and economic viability of the production process. This section explores the comparative advantages and challenges of these two approaches in the context of synthesizing functionalized cyclohexene derivatives.

Comparison of Batch and Continuous Flow Methodologies for Efficiency and Safety

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including heat and mass transfer limitations, reaction control, and safety concerns, particularly for exothermic reactions like brominations and Diels-Alder cycloadditions. nih.gov Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering significant advantages over conventional batch reactors.

Efficiency and Productivity:

Continuous flow processes often demonstrate superior efficiency and productivity compared to their batch counterparts. In a continuous setup, reactants are continuously pumped through a reactor where the reaction occurs, allowing for a steady-state operation that minimizes downtime between batches. nih.gov This methodology can lead to a significant reduction in reaction times and an increase in throughput. For instance, a continuous-flow protocol for the bromination of benzylic compounds demonstrated the capability for multigram scale production with a throughput of 30 mmol/h, a feat not easily achievable in batch photochemical reactors. researchgate.net In another study on photochemical benzylic bromination, scaling up from a 2.8 mL to a 50 mL photochemical flow reactor resulted in a 14-fold increase in productivity, reaching a maximum of 4.1 kg h⁻¹. acs.org

The improved efficiency in flow reactors stems from their high surface-area-to-volume ratio, which facilitates enhanced heat and mass transfer. nih.gov This allows for precise temperature control, which is crucial for optimizing reaction rates and minimizing the formation of byproducts. In contrast, scaling up batch reactors can be problematic as the surface area for heat transfer decreases relative to the reactor volume, potentially leading to poor temperature control and an increased risk of runaway reactions.

Interactive Data Table: Comparison of Key Performance Indicators

| Parameter | Batch Methodology | Continuous Flow Methodology |

| Heat Transfer | Limited by surface-area-to-volume ratio, challenging to scale up. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be inefficient, leading to longer reaction times. | Enhanced mixing and mass transfer, leading to faster reactions. |

| Reaction Time | Often longer due to slower heating/cooling and mixing. | Significantly shorter residence times are often achievable. |

| Productivity | Limited by batch size and downtime between batches. | Higher throughput due to continuous operation. |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes and better control. nih.gov |

| Scalability | Complex and non-linear scale-up challenges. | More straightforward and predictable scale-up. |

Safety Considerations:

Safety is a paramount concern in large-scale chemical synthesis, especially when dealing with hazardous reagents like elemental bromine or highly exothermic reactions. Continuous flow chemistry offers inherent safety advantages over batch processing. nih.gov The small internal volume of flow reactors means that only a small quantity of hazardous material is present at any given time, significantly reducing the risk associated with potential thermal runaways or accidental releases. nih.gov

For bromination reactions, which are notoriously fast and exothermic, continuous flow allows for the in situ generation and immediate consumption of hazardous reagents like Br2, thereby avoiding the need to store large quantities of this toxic and corrosive material. nih.gov A study on a continuous flow protocol for bromination demonstrated a safe and straightforward method where hazardous Br2 or KOBr was generated in situ and directly used in the reaction, followed by an immediate quench of any residual bromine. nih.gov This level of control is difficult to achieve in a large batch reactor.

Furthermore, the precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow system helps to prevent the formation of explosive or unstable intermediates. nih.gov The ability to rapidly screen and optimize reaction conditions in a microreactor setup also contributes to the development of safer and more robust manufacturing processes.

Reactivity and Mechanistic Studies of Methyl 4 Bromocyclohex 3 Ene 1 Carboxylate

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in methyl 4-bromocyclohex-3-ene-1-carboxylate is susceptible to replacement by a nucleophile. These reactions can proceed via either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

Unimolecular (SN1) Pathway Investigations and Carbocation Intermediates

The SN1 pathway involves a two-step mechanism where the rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. For this compound, the formation of an allylic carbocation would be stabilized by resonance, making the SN1 pathway plausible, particularly with weak nucleophiles and in polar protic solvents which can stabilize the ionic intermediates.

The stability of the carbocation is a critical factor in SN1 reactions. Tertiary carbocations are more stable and form faster than secondary and primary carbocations. The carbocation intermediate in the reaction of this compound would be secondary, but its resonance stabilization could enhance its formation.

Table 1: Factors Favoring SN1 Reactions

| Factor | Influence on SN1 Pathway |

|---|---|

| Substrate | Tertiary > Secondary > Primary (due to carbocation stability) |

| Nucleophile | Weak nucleophiles are favored. |

| Solvent | Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate. |

| Leaving Group | A good leaving group is required to initiate the dissociation. |

It is important to note that SN1 reactions are often accompanied by rearrangement products if a more stable carbocation can be formed through a hydride or alkyl shift. Additionally, due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a racemic mixture of products if the starting material is chiral.

Bimolecular (SN2) Pathway Investigations and Stereochemical Outcomes

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. This concerted mechanism's rate is dependent on the concentration of both the substrate and the nucleophile.

Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. In the case of this compound, the cyclohexene (B86901) ring may present some steric bulk, but the secondary nature of the carbon bearing the bromine suggests that SN2 reactions are possible under appropriate conditions.

Table 2: Factors Favoring SN2 Reactions

| Factor | Influence on SN2 Pathway |

|---|---|

| Substrate | Methyl > Primary > Secondary (due to less steric hindrance) |

| Nucleophile | Strong, less sterically hindered nucleophiles are preferred. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are ideal. |

| Leaving Group | A good leaving group is necessary for the reaction to proceed. |

Elimination Reactions Forming Dienes

In the presence of a base, this compound can undergo elimination reactions to form a conjugated diene. These reactions compete with nucleophilic substitution and can proceed through E1, E2, or E1cB mechanisms.

E1 and E2 Mechanisms: Stereochemical and Regiochemical Outcomes

The E1 (Elimination, Unimolecular) mechanism is analogous to the SN1 pathway and proceeds through a carbocation intermediate. The rate of an E1 reaction is dependent only on the concentration of the substrate. After the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions are not stereospecific and typically follow Zaitsev's rule, where the most substituted alkene is the major product.

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. The rate of an E2 reaction depends on the concentration of both the substrate and the base. A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be removed and the leaving group. This stereochemical requirement can significantly influence the regiochemical outcome of the reaction.

E1cB Mechanism Studies

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process that occurs with substrates having a poor leaving group and an acidic proton. The first step involves the formation of a carbanion intermediate through deprotonation by a strong base. In the second, slower step, the leaving group departs. The presence of the electron-withdrawing ester group in this compound could potentially acidify the alpha-protons, making an E1cB pathway a possibility under strongly basic conditions.

Kinetic Analyses and Rate Dependence on Substrate and Base Concentrations

The determination of the reaction mechanism often relies on kinetic studies. The rate laws for each of the primary substitution and elimination pathways are distinct.

Table 3: Rate Laws for Substitution and Elimination Reactions

| Mechanism | Rate Law |

|---|---|

| SN1 / E1 | Rate = k[Substrate] |

| SN2 / E2 | Rate = k[Substrate][Nucleophile/Base] |

| E1cB | Rate = k[Substrate][Base] (can be more complex depending on the rate-determining step) |

By systematically varying the concentrations of the substrate and the nucleophile/base and observing the effect on the reaction rate, the operative mechanism can be elucidated. For instance, a reaction rate that is independent of the nucleophile concentration suggests an SN1 or E1 pathway. Conversely, a rate that is directly proportional to the concentrations of both the substrate and the nucleophile/base is indicative of an SN2 or E2 mechanism.

Electrophilic Addition Reactions to the Cyclohexene Double Bond

The electron-rich π-bond of the cyclohexene ring is susceptible to attack by electrophiles, leading to addition reactions where the double bond is converted into single bonds.

Hydrohalogenation Mechanisms and Regioselectivity (e.g., Markovnikov's Rule)

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound proceeds via an electrophilic addition mechanism. This reaction is regioselective, and its outcome is predicted by Markovnikov's rule. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves a two-step process:

Protonation of the alkene : The alkene's π bond acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. This step is rate-determining and leads to the formation of a carbocation intermediate. pressbooks.pub

Nucleophilic attack by the halide : The resulting halide ion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming a new carbon-halogen bond. youtube.com

According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halogen adds to the more substituted carbon. wikipedia.org This is because the addition proceeds through the most stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, protonation can lead to two possible carbocations. The more stable carbocation will be the one that is more substituted, leading to the major product. libretexts.org The reaction is generally not stereoselective, resulting in a mixture of syn- and anti-addition products. masterorganicchemistry.com

| Reactant | Reagent | Intermediate | Major Product | Governing Principle |

|---|---|---|---|---|

| This compound | HBr | More stable (tertiary) carbocation | Product of Markovnikov addition | Markovnikov's Rule wikipedia.org |

| This compound | HCl | More stable (tertiary) carbocation | Product of Markovnikov addition | Markovnikov's Rule wikipedia.org |

Halogenation and Co-halogenation Pathways

The addition of halogens (e.g., Br₂ or Cl₂) across the double bond is a common reaction for alkenes. This process typically occurs through a mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org

The mechanism unfolds as follows:

Formation of a halonium ion : The alkene attacks a halogen molecule, displacing a halide ion and forming a bridged, three-membered ring intermediate called a halonium ion. organicchemistrytutor.com

Nucleophilic attack : The displaced halide ion then attacks one of the carbons of the halonium ion from the side opposite the bridge (backside attack). masterorganicchemistry.com This Sₙ2-like ring-opening results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. libretexts.org

For an unsymmetrical alkene, the nucleophilic attack occurs preferentially at the more substituted carbon. chemistrysteps.com If the reaction is performed in the presence of other nucleophiles, such as water or alcohols, co-halogenation can occur, leading to the formation of halohydrins or haloethers, respectively. masterorganicchemistry.com These reactions also proceed via anti-addition.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The vinyl bromide moiety in this compound is an excellent handle for a variety of powerful metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Reactions with the Bromine Moiety

Palladium catalysts are widely used to mediate cross-coupling reactions involving vinyl halides. mdpi.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction couples the vinyl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The catalytic cycle generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond.

Transmetalation : The organic group from the boron reagent is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. rsc.org

Heck-Mizoroki Reaction : This reaction involves the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general mechanism also starts with the oxidative addition of the Pd(0) catalyst to the C-Br bond. This is followed by alkene insertion into the Pd-C bond and subsequent β-hydride elimination to yield the substituted alkene product. iitk.ac.inuwindsor.ca

| Reaction Name | Coupling Partner | Typical Catalyst | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Oxidative Addition, Transmetalation, Reductive Elimination rsc.org |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Oxidative Addition, Alkene Insertion, β-Hydride Elimination wikipedia.org |

| Stille | Organotin Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Oxidative Addition, Transmetalation (Cu-acetylide), Reductive Elimination |

Other Transition Metal-Mediated Transformations

While palladium is the most common, other transition metals like nickel and copper can also catalyze cross-coupling reactions with vinyl halides. Nickel catalysts, for instance, can often be a more cost-effective alternative to palladium for similar transformations. Copper-catalyzed reactions, such as variations of the Ullmann condensation, can be used to form carbon-heteroatom bonds. Furthermore, the alkene portion of the molecule could potentially participate in other transformations like ruthenium-catalyzed olefin metathesis, although the presence of the vinyl bromide might complicate these processes.

Free Radical Reactions Involving Bromine

The carbon-bromine bond can undergo homolytic cleavage when exposed to radical initiators, such as heat or UV light, to form a vinyl radical. chemistrysteps.comlumenlearning.com This reactive intermediate can then participate in a variety of radical chain reactions.

A typical radical chain mechanism consists of three stages:

Initiation : A radical initiator (e.g., AIBN or a peroxide) generates an initial radical species. This radical can then abstract the bromine atom from this compound to form a vinyl radical. libretexts.orgump.edu.my

Propagation : The vinyl radical reacts with another molecule (e.g., by adding across a double bond or abstracting a hydrogen atom), creating a new radical that continues the chain. lumenlearning.com

Termination : Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. masterorganicchemistry.com

One important reaction is radical dehalogenation, where a reagent like tributyltin hydride can replace the bromine atom with a hydrogen atom via a radical chain process. libretexts.org Additionally, under certain conditions, free radical addition of HBr across the double bond can occur, typically in the presence of peroxides, which leads to the anti-Markovnikov product. This proceeds via a bromine radical addition to the double bond to form the most stable carbon radical intermediate. organic-chemistry.org

Characteristics and Pathways of Radical-Mediated Transformations

The study of radical-mediated transformations of this compound provides insight into the fundamental principles of free-radical chemistry, including reaction initiation, propagation, and termination pathways. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of radical chemistry applied to analogous alkenyl halides.

Radical reactions are typically chain reactions involving three key stages: initiation, propagation, and termination. The initiation of a radical reaction involving this compound would typically be achieved through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), upon thermal or photochemical induction. The initiator decomposes to generate radicals, which then abstract the bromine atom from the substrate to form a cyclohexenyl radical.

Once formed, this radical intermediate can undergo several potential transformations. The primary pathway of interest in similar systems is intramolecular cyclization. The regioselectivity of this cyclization is a critical aspect, with the possibility of forming either a 5-exo-trig or a 6-endo-trig product. According to Baldwin's rules for radical cyclizations, the 5-exo-trig pathway is generally kinetically favored over the 6-endo-trig pathway for hexenyl radicals. This preference is attributed to more favorable orbital overlap in the transition state leading to the five-membered ring.

In the context of this compound, the initially formed radical at the C4 position can attack the double bond. A 5-exo-trig cyclization would lead to the formation of a bicyclo[3.1.0]hexane system, while a 6-endo-trig cyclization would result in a bicyclo[2.2.1]heptane skeleton. The presence of the ester group at the C1 position can influence the stereoselectivity of these cyclization reactions.

The propagation phase of the reaction would involve the cyclized radical abstracting a hydrogen atom from a hydrogen donor, such as tributyltin hydride (Bu₃SnH), to yield the final product and regenerate the tin radical, which can then continue the chain reaction.

Termination of the radical chain can occur through various radical combination or disproportionation reactions, which are generally non-productive pathways.

The following table outlines the potential products and influencing factors in the radical-mediated transformations of this compound.

| Potential Transformation | Key Intermediates | Potential Products | Influencing Factors |

| Direct Reduction (No Cyclization) | 4-carbomethoxycyclohex-2-enyl radical | Methyl cyclohex-3-ene-1-carboxylate | High concentration of hydrogen donor (e.g., Bu₃SnH) |

| 5-exo-trig Cyclization | Bicyclo[3.1.0]hexan-2-yl radical | Methyl bicyclo[3.1.0]hexane-2-carboxylate | Kinetically favored pathway |

| 6-endo-trig Cyclization | Bicyclo[2.2.1]heptan-2-yl radical | Methyl bicyclo[2.2.1]heptane-2-carboxylate | Thermodynamically more stable product, but kinetically disfavored |

It is important to note that the actual product distribution would be highly dependent on the specific reaction conditions, including the choice of radical initiator, the hydrogen atom donor, solvent, and temperature. Without specific experimental data for this compound, this discussion remains a projection based on established principles of radical reactivity.

Applications As a Key Intermediate in Complex Molecule Synthesis

Construction of Spirocyclic Systems

The unique structural arrangement of Methyl 4-bromocyclohex-3-ene-1-carboxylate and its analogues makes them ideal precursors for the construction of spirocyclic systems, where two rings share a single common atom. These motifs are of considerable interest in drug discovery due to their rigid three-dimensional structures.

Synthesis of Azaspirocyclic Compounds via Reformatsky Reactions with Related Bromocyclohexane (B57405) Carboxylates

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, has been effectively employed to synthesize azaspirocyclic compounds using precursors structurally related to this compound. Specifically, Reformatsky reagents derived from methyl 1-bromocyclohexane-1-carboxylates have been shown to react with various imines and hydrazones to yield spiro-β-lactams and other nitrogen-containing spirocycles.

For instance, the reaction of the Reformatsky reagent from methyl 1-bromocyclohexane-1-carboxylate with aromatic aldehyde phenyl- and benzoylhydrazones leads to the formation of 3-aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones and related structures. chim.itnih.gov This transformation proceeds through the addition of the organozinc intermediate to the carbon-nitrogen double bond of the hydrazone, followed by an intramolecular cyclization to form the four-membered β-lactam ring fused in a spirocyclic fashion to the cyclohexane (B81311) ring.

The general applicability of this method highlights the potential of using bromocyclohexane carboxylates as key building blocks for generating libraries of diverse azaspirocycles. acs.org The reaction conditions can be tailored to favor the formation of specific products, and the use of different starting materials allows for the introduction of a wide range of substituents on the final spirocyclic scaffold.

Table 1: Examples of Azaspirocyclic Compounds Synthesized via Reformatsky Reactions

| Starting Materials | Product | Reference |

| Methyl 1-bromocyclohexane-1-carboxylate, Aromatic aldehyde phenylhydrazones | 3-Aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones | chim.itnih.gov |

| Methyl 1-bromocyclohexane-1-carboxylate, Aromatic aldehyde benzoylhydrazones | 3-Aryl-2-benzoylamino-2-azaspiro[3.5]nonan-1-ones | chim.itnih.gov |

| Methyl 1-bromocyclohexane-1-carboxylate, Furan-2-carbaldehyde phenylhydrazone | 4-(2-Furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one | chim.it |

Building Blocks for Heterocyclic Scaffolds

The functional groups present in this compound provide handles for its conversion into various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Derivatization in the Synthesis of Functionalized Furan (B31954) and Indole (B1671886) Derivatives

While direct synthesis of furan and indole derivatives from this compound is not extensively documented, its structural motifs are analogous to precursors used in the synthesis of these heterocycles. The cyclohexene (B86901) ring can be envisioned as a progenitor to an aromatic or a partially saturated ring system, and the bromo and ester functionalities can be manipulated to facilitate cyclization reactions.

For the synthesis of furan derivatives , the cyclohexene moiety could, through a series of oxidative and rearrangement reactions, be transformed into a precursor suitable for furan ring formation. For instance, cleavage of the cyclohexene ring could lead to a 1,4-dicarbonyl compound, a classic precursor for the Paal-Knorr furan synthesis.

In the realm of indole synthesis , the cyclohexene ring of this compound could be derivatized to a cyclohexanone (B45756). This cyclohexanone can then undergo a Fischer indole synthesis with a suitable phenylhydrazine (B124118) derivative. This well-established reaction would lead to the formation of a tetrahydrocarbazole, which is a complex indole-containing scaffold. The ester group could be retained or modified throughout the synthesis to provide an additional point of functionalization on the final indole derivative. The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the cyclohexanone and phenylhydrazine starting materials.

Precursor for Structurally Diverse Chemical Entities

The reactivity of this compound allows it to serve as a precursor for a variety of structurally diverse molecules, including those with potential therapeutic applications.

Role in the Development of Enzyme Inhibitors (e.g., 11β-HSD1) Using Analogous Bromocyclohexane Carboxylates

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of glucocorticoid metabolism and has been identified as a therapeutic target for metabolic diseases such as type 2 diabetes and obesity. umich.edubeilstein-journals.org The development of small molecule inhibitors of 11β-HSD1 is an active area of research.

While specific studies detailing the use of this compound in the synthesis of 11β-HSD1 inhibitors are not prominent, analogous structures featuring a cyclohexane core are prevalent in many potent inhibitors. The cyclohexane scaffold serves as a rigid framework to which various functional groups can be attached to optimize binding to the enzyme's active site. The bromo and ester functionalities on a bromocyclohexane carboxylate can be utilized for the introduction of pharmacophoric features required for potent inhibition. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can form key interactions with the enzyme, or it can be converted to an amide to explore different binding modes. The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce further diversity.

Synthesis of Haloconduritol Analogues with Defined Stereochemistry

Conduritols and their halogenated analogues, haloconduritols, are a class of polyhydroxylated cyclohexenes that have attracted significant interest due to their biological activities, including their potential as glycosidase inhibitors. The stereochemistry of the hydroxyl and halogen substituents on the cyclohexene ring is crucial for their biological function.

This compound, with its defined substitution pattern and stereocenters, represents a potential starting material for the stereoselective synthesis of haloconduritol analogues. The double bond in the cyclohexene ring can be subjected to stereocontrolled dihydroxylation or epoxidation reactions. Subsequent manipulation of the bromo and ester groups can lead to the desired haloconduritol structure. The stereochemistry of the starting material will directly influence the stereochemical outcome of these transformations, making it a valuable precursor for accessing specific stereoisomers of haloconduritols. The ability to control the stereochemistry is paramount in the synthesis of these biologically active molecules.

Advanced Spectroscopic and Spectrometric Analysis in Mechanistic and Structural Research

Elucidation of Reaction Intermediates and Transient Species

The study of reaction mechanisms often hinges on the detection and characterization of fleeting intermediates. For reactions involving Methyl 4-bromocyclohex-3-ene-1-carboxylate, such as electrophilic additions to the double bond, the formation of transient species like bromonium ions is anticipated.

In the electrophilic addition of bromine to a cyclohexene (B86901) derivative, a cyclic bromonium ion intermediate is a key transient species. chemguide.co.ukyoutube.com This intermediate is formed by the interaction of the bromine molecule with the π-electrons of the double bond. libretexts.org The subsequent nucleophilic attack, either by a bromide ion or a solvent molecule, dictates the stereochemistry of the final product, typically resulting in anti-addition. libretexts.orgyoutube.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of such reactions in real-time. iastate.edumpg.decardiff.ac.uk By acquiring a series of NMR spectra as the reaction proceeds, it is possible to observe the disappearance of starting materials, the appearance of products, and potentially, the signals of transient intermediates if their concentration is sufficient and their lifetime is long enough. iastate.eduresearchgate.net For instance, in the reaction of this compound, changes in the chemical shifts of the vinylic and allylic protons can be tracked to follow the consumption of the starting material.

Rapid-injection NMR techniques can be employed to study fast reactions, allowing for the detection of short-lived species. mpg.de Furthermore, computational modeling can complement experimental data by providing insights into the structure and stability of proposed intermediates.

Below is a hypothetical data table illustrating the kind of information that could be obtained from an in-situ NMR study of the bromination of a cyclohexene derivative.

| Time (minutes) | Integral of Alkene Proton Signal | Integral of Product Proton Signal |

| 0 | 1.00 | 0.00 |

| 5 | 0.75 | 0.25 |

| 10 | 0.50 | 0.50 |

| 15 | 0.25 | 0.75 |

| 20 | 0.05 | 0.95 |

Advanced Conformational Analysis of Cyclohexene Derivatives

The cyclohexene ring in this compound is not planar and exists in various conformations. The preferred conformation can significantly influence the molecule's reactivity. The primary conformations of the cyclohexene ring are the half-chair and the twist-boat. nih.gov For most substituted cyclohexenes, the half-chair conformation is generally more stable.

Dynamic NMR spectroscopy is a key technique for studying conformational equilibria. nih.govresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. nih.gov From the coalescence temperature and the chemical shift differences, the energy barrier for the conformational change can be calculated. nih.govresearchgate.net

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy are invaluable for determining the spatial proximity of protons in a molecule, which in turn helps to elucidate its three-dimensional structure and preferred conformation. columbia.eduglycopedia.eu For example, an NOE between an axial proton and another proton three or four bonds away can confirm a specific chair-like conformation. For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive. columbia.eduglycopedia.eu

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are often used in conjunction with experimental NMR data to provide a more detailed understanding of the conformational landscape. nih.govresearchgate.net These calculations can predict the relative energies of different conformations and the geometric parameters of the most stable conformers.

The following table summarizes the expected conformational preferences and the spectroscopic techniques used to study them for a substituted cyclohexene like this compound.

| Conformation | Relative Stability | Key Spectroscopic Technique for Analysis | Expected Observations |

| Half-Chair | More Stable | Dynamic NMR, NOE/ROE Spectroscopy | Distinct signals for axial and equatorial protons at low temperature. Specific through-space correlations in NOE/ROE spectra. |

| Twist-Boat | Less Stable | Dynamic NMR, Computational Chemistry | May be observed at higher temperatures or as a minor component in the conformational equilibrium. |

Spectroscopic Investigations for Reactive Site Identification and Mechanistic Pathways

Spectroscopic techniques are crucial for identifying the reactive sites within a molecule and for elucidating the step-by-step pathway of a chemical reaction. In this compound, the primary reactive sites are the carbon-carbon double bond and the allylic carbon-bromine bond.

The carbon-carbon double bond is an electron-rich site susceptible to electrophilic attack. chemguide.co.uk The bromine atom, being an electronegative leaving group, makes the allylic carbon an electrophilic center for nucleophilic substitution reactions. mdpi.commasterorganicchemistry.com

Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the functional groups present in the molecule and how they change during a reaction. sapub.org For instance, the C=C stretching vibration in the IR spectrum would disappear upon addition to the double bond. Raman spectroscopy is particularly sensitive to homonuclear bonds, making it a good tool for observing changes in the C=C bond. sapub.org

NMR spectroscopy, particularly ¹³C NMR, is highly effective in identifying reactive sites. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For example, the sp² hybridized carbons of the double bond will have characteristic chemical shifts in the downfield region of the ¹³C NMR spectrum. Upon reaction, these signals will be replaced by signals corresponding to sp³ hybridized carbons at higher field.

Mechanistic pathways can be investigated by studying the kinetics of a reaction using spectroscopic methods. mpg.despectroscopyonline.com By monitoring the concentration of reactants and products over time, the rate law for the reaction can be determined. Isotope labeling studies, in conjunction with NMR or mass spectrometry, can also provide valuable mechanistic information by tracing the path of specific atoms throughout the reaction.

The table below outlines the key reactive sites of this compound and the spectroscopic methods used to probe their reactivity.

| Reactive Site | Type of Reactivity | Spectroscopic Probe | Expected Spectral Change |

| Carbon-Carbon Double Bond | Electrophilic Addition | ¹³C NMR, IR/Raman | Disappearance of sp² carbon signals and C=C stretch; appearance of sp³ carbon signals. |

| Allylic C-Br Bond | Nucleophilic Substitution | ¹³C NMR | Shift in the chemical shift of the carbon attached to bromine upon substitution. |

| Carbonyl Group | Nucleophilic Acyl Substitution | ¹³C NMR, IR | Shift in the carbonyl carbon signal and C=O stretching frequency upon reaction. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, including those involving intermediates similar in structure to Methyl 4-bromocyclohex-3-ene-1-carboxylate.

In reactions involving the formation or subsequent transformation of this compound, such as electrophilic addition of bromine to a cyclohexadiene precursor or nucleophilic substitution at the C4 position, regioselectivity and stereoselectivity are of key importance. DFT calculations can elucidate the factors governing these outcomes.

For instance, in the electrophilic bromination of a precursor diene, the formation of the bromonium ion intermediate can occur on two different faces of the molecule, leading to syn or anti addition products. DFT studies on similar systems have shown that the facial selectivity is influenced by both steric and electronic factors. The presence of the ester group can direct the incoming electrophile, and DFT can quantify the energy differences between the transition states leading to different stereoisomers. nih.gov

Similarly, in nucleophilic substitution reactions at the allylic C4 position, the regioselectivity (SN2 vs. SN2' mechanism) can be explored. DFT calculations can map the potential energy surface for the approach of a nucleophile, allowing for the determination of the preferred reaction pathway.

Table 1: Representative DFT-Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Regioisomeric Product | Stereoisomeric Product | Calculated Activation Energy (kcal/mol) |

| Electrophilic Bromination | 4-bromo | syn-adduct | 15.2 |

| anti-adduct | 12.8 | ||

| Nucleophilic Substitution | SN2 | Inversion | 22.5 |

| SN2' | Retention | 25.1 |

Note: The data in this table are illustrative and based on typical values for similar haloalkene systems. Specific values for this compound would require dedicated calculations.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of their associated activation barriers. DFT methods are adept at locating these first-order saddle points on the potential energy surface. For a reaction such as the nucleophilic substitution of the bromine atom in this compound, DFT can model the geometry of the transition state, including the partial formation and breaking of bonds.

The calculated activation energy provides a quantitative measure of the reaction's feasibility. For example, comparing the activation barriers for substitution versus elimination pathways can predict the major product under given conditions. Computational studies on related systems have shown that the nature of the nucleophile and solvent can significantly influence these barriers. nih.gov

The ester group in this compound can play a significant role in directing reactions through chelation or other non-covalent interactions. In reactions involving metal catalysts or Lewis acids, the carbonyl oxygen can coordinate with the metal center, influencing the stereochemical outcome. DFT calculations can model these interactions and quantify their stabilizing effect on the transition state.

Non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, can also be crucial, especially in solution-phase reactions. Explicit or implicit solvent models in DFT calculations can help to understand how the solvent environment influences the reaction pathway and energetics.

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexene (B86901) ring of this compound is not planar and can adopt several conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule. nih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the energy barriers between them.

Table 2: Illustrative Conformational Analysis Data from Molecular Dynamics

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | 1-COOCH3 (eq), 4-Br (eq) | 0.0 | 75 |

| 2 | 1-COOCH3 (ax), 4-Br (eq) | 1.2 | 15 |

| 3 | 1-COOCH3 (eq), 4-Br (ax) | 1.8 | 8 |

| 4 | 1-COOCH3 (ax), 4-Br (ax) | 3.5 | 2 |

Note: This data is representative for a disubstituted cyclohexene system and serves for illustrative purposes.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods provide a detailed picture of the electronic structure of a molecule, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comquizlet.com

For this compound, the nature of its frontier orbitals will dictate its behavior as either an electrophile or a nucleophile. In a potential Diels-Alder reaction where this molecule could be formed, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) determines the reaction's feasibility and stereochemical outcome. imperial.ac.uk

The energy and spatial distribution of the HOMO and LUMO can be calculated using quantum chemical methods. For instance, in a reaction with a nucleophile, the LUMO of this compound will be the key orbital. The lobes of the LUMO will indicate the most likely sites for nucleophilic attack. Conversely, in a reaction with an electrophile, the HOMO will be the important orbital, and its distribution will highlight the molecule's nucleophilic regions.

Table 3: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -9.8 | Nucleophilic character (electron-donating) |

| LUMO | -1.2 | Electrophilic character (electron-accepting) |

| HOMO-LUMO Gap | 8.6 | Indicator of chemical reactivity |

Note: These energy values are illustrative and typical for similar organic molecules.

Electrostatic Potential Mapping for Nucleophilic and Electrophilic Sites

An electrostatic potential (ESP) map is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior. The map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, one would expect the ESP map to highlight several key features:

Electrophilic Sites: Regions with a positive electrostatic potential (blue) would indicate areas susceptible to nucleophilic attack. In this molecule, the carbon atom of the carbonyl group (C=O) in the ester functional group would be expected to be a significant electrophilic site. This is due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density away from the carbon. The carbon atom attached to the bromine would also exhibit some electrophilic character due to the electronegativity of the bromine atom.

Nucleophilic Sites: Regions with a negative electrostatic potential (red) would identify areas that are electron-rich and likely to act as nucleophiles. The oxygen atoms of the carbonyl and methoxy groups in the ester function would be the primary nucleophilic sites due to the presence of lone pairs of electrons. The double bond in the cyclohexene ring also represents a region of higher electron density and could act as a nucleophile in certain reactions.

A hypothetical data table for the electrostatic potential extrema on the molecular surface of this compound might look like this:

| Site | Predicted Electrostatic Potential (kJ/mol) | Character |

| Carbonyl Oxygen | -150 to -200 | Strongly Nucleophilic |

| Methoxy Oxygen | -100 to -150 | Nucleophilic |

| Carbonyl Carbon | +100 to +150 | Strongly Electrophilic |

| C-Br Carbon | +50 to +100 | Electrophilic |

| C=C Double Bond | -20 to -50 | Weakly Nucleophilic |

Note: The values in this table are hypothetical and serve for illustrative purposes only, as no specific computational data for this molecule was found.

Nucleus-Independent Chemical Shifts (NICS) for Aromaticity and Ring Current Analysis

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic system. It involves placing a "ghost" atom (typically with no electrons or nucleus) at a specific point, usually the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a characteristic of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, associated with anti-aromaticity. Values close to zero are characteristic of non-aromatic systems.

For this compound, the cyclohexene ring is not an aromatic system. It is a non-aromatic, cyclic alkene. Therefore, NICS calculations would be expected to yield values close to zero. This analysis is generally not applicable to non-aromatic systems like cyclohexene for determining aromaticity, but it can provide insights into the local magnetic environment within the ring. The presence of the double bond and the substituents (bromine and the carboxylate group) would influence the electron distribution and, consequently, the local induced magnetic fields within the ring. However, a significant ring current characteristic of aromaticity would not be expected.

A hypothetical NICS(0) (at the ring centroid) and NICS(1) (1 Å above the ring centroid) data table for the cyclohexene ring in this compound would be predicted as follows:

| Ring System | Predicted NICS(0) (ppm) | Predicted NICS(1) (ppm) | Aromaticity Character |

| Cyclohexene | -1.0 to +1.0 | -1.0 to +1.0 | Non-aromatic |

Note: These are predicted values based on the non-aromatic nature of the cyclohexene ring and are for illustrative purposes. No specific NICS calculations for this molecule were found in the literature search.

Computational Prediction of Spectroscopic Properties for Mechanistic Insights

Vibrational Spectroscopy Predictions for Diagnostic Bands

Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of a molecule. These predicted frequencies can then be correlated with experimental infrared (IR) and Raman spectra to aid in the identification and characterization of the compound and to provide insights into its structure and bonding.

For this compound, a computational vibrational analysis would be expected to predict several key diagnostic absorption bands:

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group in the ester is expected to be a prominent feature in the IR spectrum.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring would also give rise to a characteristic absorption band, although typically weaker than the C=O stretch.

C-O Stretches: The stretching vibrations of the C-O single bonds in the ester group would also be present.

C-Br Stretch: The stretching vibration of the carbon-bromine bond would appear in the fingerprint region of the IR spectrum.

C-H Stretches: Vibrations corresponding to the C-H bonds of the alkene and alkane portions of the molecule would also be predicted.

A table of predicted and characteristic experimental vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Hypothetical) | Characteristic Experimental Frequency Range (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 | 1735 - 1750 |

| C=C Stretch (Alkene) | 1640 - 1660 | 1640 - 1680 |

| C-O-C Stretch (Ester) | 1150 - 1250 | 1150 - 1250 |

| C-Br Stretch | 500 - 650 | 500 - 680 |

| =C-H Stretch (Alkene) | 3010 - 3040 | 3010 - 3040 |

| C-H Stretch (Alkane) | 2850 - 2960 | 2850 - 2960 |

Note: The predicted frequency ranges are hypothetical, as no specific computational vibrational analysis for this compound was found. The experimental ranges are typical values for these functional groups.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective and Enantioselective Synthesis Methods

The creation of stereochemically defined molecules is paramount in modern chemistry, particularly for applications in pharmaceuticals and materials science. Methyl 4-bromocyclohex-3-ene-1-carboxylate possesses stereocenters and a double bond, making it a prime candidate for the development of sophisticated stereoselective and enantioselective synthetic methodologies.

Future research will likely focus on asymmetric Diels-Alder reactions to construct the cyclohexene (B86901) core with high levels of facial selectivity. Chiral Lewis acids or organocatalysts could be employed to induce enantioselectivity in the cycloaddition between a suitable diene and a dienophile. Furthermore, the development of enantioselective bromination reactions on a pre-formed cyclohexene ester precursor could provide an alternative route to optically pure this compound.

Another promising avenue lies in the kinetic resolution of racemic mixtures of the compound. Enzyme-catalyzed hydrolysis of the ester or other transformations could selectively react with one enantiomer, leaving the other in high enantiomeric excess. The exploration of chiral transition metal-catalyzed allylic substitution reactions also holds the potential to set the stereochemistry of the molecule with precision.

Exploration of New Catalytic Transformations and Methodologies

The bromine atom and the carbon-carbon double bond in this compound are key functional handles for a wide array of catalytic transformations. Future research is poised to explore novel catalytic methodologies that leverage these reactive sites to construct more complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are expected to be a major focus. These reactions would enable the introduction of a diverse range of substituents at the 4-position, including aryl, alkyl, and alkynyl groups, thereby expanding the chemical space accessible from this starting material. The development of novel catalyst systems with high turnover numbers and broad functional group tolerance will be crucial for the practical application of these transformations.

Furthermore, the olefinic bond is ripe for exploration with various catalytic methods. Metathesis reactions, such as ring-closing, ring-opening, and cross-metathesis, could be employed to construct novel ring systems and elaborate the molecular scaffold. Additionally, catalytic asymmetric hydrogenation, dihydroxylation, and epoxidation of the double bond would provide access to a range of stereochemically rich and densely functionalized cyclohexene derivatives.

Integration into Sustainable and Green Chemistry Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign chemical processes.

A key area of investigation will be the development of synthetic routes that utilize renewable starting materials and minimize the use of hazardous reagents and solvents. For instance, biocatalytic approaches, employing enzymes or whole-cell systems, could offer a green alternative for the synthesis and transformation of this compound. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, will also be a critical aspect of this research.

Furthermore, the development of catalytic processes that operate with high atom economy will be a priority. This includes designing reactions that minimize the formation of byproducts and waste. The immobilization of catalysts on solid supports could also contribute to the sustainability of these processes by facilitating catalyst recycling and reducing metal contamination in the final products.

Expansion of Applications in Complex Natural Product and Pharmaceutical Intermediate Synthesis

The functionalized cyclohexene core of this compound is a common structural motif in a variety of biologically active natural products and pharmaceutical agents. Consequently, this compound represents a valuable starting material for the synthesis of these complex molecules.

Future research will likely target the application of this building block in the total synthesis of natural products such as alkaloids, terpenoids, and polyketides. The ability to introduce diverse functionality and control stereochemistry will be critical for the successful implementation of this strategy.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 4-bromocyclohex-3-ene-1-carboxylate?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For brominated cyclohexene derivatives, regioselective bromination of a preformed cyclohexene carboxylate intermediate is critical. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) can introduce the bromine atom at the 4-position. The ester group is introduced via reaction of the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) . Key Considerations :

- Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

- Optimize steric hindrance effects from substituents to ensure regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. The vinylic proton (C3-H) appears as a doublet of doublets (δ ~5.8–6.2 ppm) due to coupling with adjacent protons. The bromine atom deshields nearby carbons, shifting C4 to δ ~130–135 ppm in ¹³C NMR .

- IR : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and C-Br stretching at ~550–650 cm⁻¹.

- Validation : Compare experimental data with computed spectra (DFT methods) to resolve ambiguities .

Advanced Research Questions

Q. How can the ring puckering conformation of this compound be quantitatively analyzed?

- Methodological Answer :

Apply Cremer-Pople puckering parameters to crystallographic data. Calculate the puckering amplitude () and phase angle () using atomic coordinates from X-ray diffraction. For example:

where and are out-of-plane displacement vectors .

Case Study : In analogous cyclohexene carboxylates, puckering amplitudes range from 0.4–0.6 Å, influenced by steric effects of substituents .

Q. How should researchers address contradictions in crystallographic data refinement for this compound?

- Methodological Answer : Use the SHELXL program for high-resolution refinement. For twinned or disordered crystals:

- Apply the TWIN/BASF commands in SHELXL to model twinning.

- Refine anisotropic displacement parameters (ADPs) for heavy atoms (Br, O).

- Validate using R-factor convergence (<5%) and residual electron density maps .

Example : In ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, C–H⋯O/Cl interactions resolved disorder via SHELXL refinement .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for Suzuki-Miyaura coupling. The C-Br bond dissociation energy (~65–75 kcal/mol) and Mulliken charges on Br guide catalyst selection (e.g., Pd(PPh₃)₄) .

- Simulate steric effects using molecular mechanics (MMFF94 force field). Bulky substituents at C4 reduce reactivity by ~20% due to hindered catalyst access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.